2-Fluoro-5-(methylthio)phenylboronic acid pinacol ester

Overview

Description

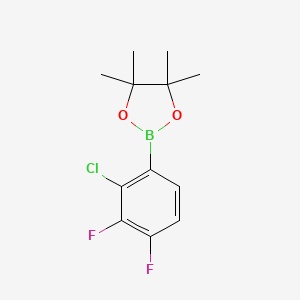

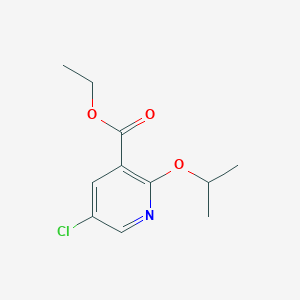

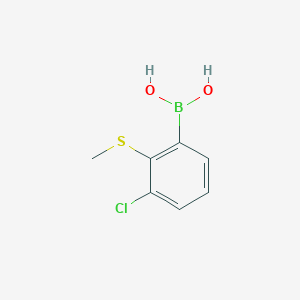

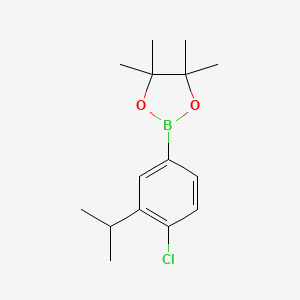

2-Fluoro-5-(methylthio)phenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(2-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 268.16 . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for the compound is 1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)10-8-9(18-5)6-7-11(10)15/h6-8H,1-5H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

The compound has been used in the formal anti-Markovnikov hydromethylation of alkenes . This process involves the addition of a hydrogen atom and a methyl group across a carbon-carbon double bond in a manner that defies Markovnikov’s rule . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Physical and Chemical Properties Analysis

The compound has a molecular weight of 268.16 . It is typically stored at temperatures between 2-8°C .Scientific Research Applications

Lewis Acid Receptors in Polymeric Membranes

Organoboron compounds, such as 4-octyloxyphenylboronic acid and pinacol ester of 2,4,6-trifluorophenylboronic acid, have been synthesized and applied as Lewis acid receptors of fluoride anions. The study by Jańczyk et al. (2012) highlights their application in polymeric membrane electrodes, particularly noting the behavior of these boronic acids in acidic conditions and their interaction with fluoride ions (Jańczyk et al., 2012).

Synthesis via C-F Bond Activation

Research by Zhou et al. (2016) describes the transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation. This study highlights the catalytic role of Nickel in converting various partially fluorinated arenes into their corresponding boronate esters (Zhou et al., 2016).

Hydrogen Peroxide-Cleavable Polymers

Cui et al. (2017) reported the synthesis of H2O2-cleavable poly(ester-amide)s via the Passerini multicomponent polymerization of 4-formylbenzeneboronic acid pinacol ester. This process integrates phenylboronic acid ester into the polymer backbone, demonstrating potential in H2O2-responsive delivery vehicles (Cui et al., 2017).

Phosphorescence Properties

Shoji et al. (2017) discovered that simple arylboronic esters, such as phenylboronic acid pinacol ester, exhibit room-temperature phosphorescence in the solid state. This finding challenges the notion that heavy atoms or carbonyl groups are necessary for phosphorescent organic molecules (Shoji et al., 2017).

Hydrolysis at Physiological pH

Achilli et al. (2013) studied the hydrolysis of phenylboronic pinacol esters, finding that the reaction rate is influenced by the substituents in the aromatic ring and is accelerated at physiological pH. This has implications for their stability and suitability in pharmacological applications (Achilli et al., 2013).

Polythiophene Synthesis

Segawa et al. (2013) synthesized a hyperbranched polythiophene with nearly 100% degree of branching using the catalyst-transfer Suzuki–Miyaura coupling reaction. This involved the phenyl boronic acid pinacol ester, demonstrating its utility in creating advanced polymeric materials (Segawa et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements: H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305 + P351 + P338) .

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-5-(methylthio)phenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boron moiety of the compound is transferred to a palladium catalyst . This is followed by oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects various biochemical pathways, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . It is also involved in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

Pharmacokinetics

It is known that the compound is susceptible to hydrolysis, especially at physiological ph . This can impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This makes it a valuable building block in organic synthesis . It has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of moisture . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, these factors must be taken into account when considering the compound for pharmacological purposes .

Properties

IUPAC Name |

2-(2-fluoro-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)10-8-9(18-5)6-7-11(10)15/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOFWZDZAKNXRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)SC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601143164 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-fluoro-5-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601143164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-06-7 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-fluoro-5-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-fluoro-5-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601143164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

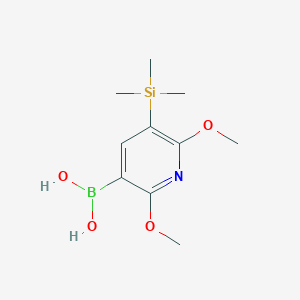

![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6304476.png)